REACTION_SMILES
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[CH3:1][C:2]1([CH3:12])[O:3][C:4]([CH3:10])([CH3:11])[CH:5]([CH:7]=[N:8][OH:9])[O:6]1.[Cl:13][N:14]1[C:15](=[O:16])[CH2:17][CH2:18][C:19]1=[O:20].[O:22]=[CH:23][N:24]([CH3:25])[CH3:26].[OH2:21]>>[CH3:1][C:2]1([CH3:12])[O:3][C:4]([CH3:10])([CH3:11])[CH:5]([C:7](=[N:8][OH:9])[Cl:13])[O:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC1(C)OC(C=NO)C(C)(C)O1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCC(=O)N1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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CC1(C)OC(C(Cl)=NO)C(C)(C)O1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |